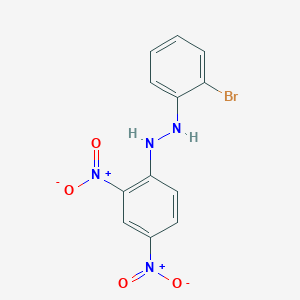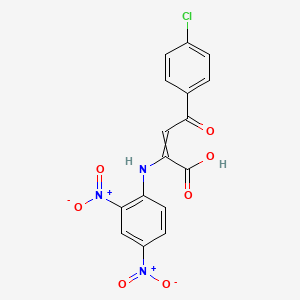
4-(4-Chlorophenyl)-2-(2,4-dinitroanilino)-4-oxobut-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Chlorophenyl)-2-(2,4-dinitroanilino)-4-oxobut-2-enoic acid is a synthetic organic compound that belongs to the class of nitroaniline derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of both nitro and chloro groups in the molecule suggests potential reactivity and utility in different chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-2-(2,4-dinitroanilino)-4-oxobut-2-enoic acid typically involves multi-step organic reactions. One possible route could be:
Nitration: Introduction of nitro groups to aniline derivatives.
Chlorination: Substitution of hydrogen atoms with chlorine atoms on the phenyl ring.
Condensation: Formation of the enone structure through aldol condensation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale nitration and chlorination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.
Reduction: Reduction of nitro groups to amines using reagents like hydrogen gas and palladium on carbon (Pd/C).
Substitution: Electrophilic aromatic substitution reactions can occur, especially on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with Pd/C, lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like chlorine (Cl₂), bromine (Br₂).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound can be used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable tool in organic synthesis.
Biology
In biological research, derivatives of nitroaniline compounds are often studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
Some nitroaniline derivatives have been investigated for their potential use as pharmaceuticals, particularly in the treatment of bacterial infections and cancer.
Industry
In the industrial sector, such compounds can be used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-(4-Chlorophenyl)-2-(2,4-dinitroanilino)-4-oxobut-2-enoic acid would depend on its specific application. For example, if used as an antimicrobial agent, it might inhibit bacterial growth by interfering with essential bacterial enzymes or cellular processes. The presence of nitro groups could lead to the generation of reactive oxygen species (ROS), which can damage cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitroaniline: A simpler nitroaniline derivative with similar reactivity.
2,4-Dinitrophenol: Another nitro compound with applications in various fields.
4-Chloronitrobenzene: A chlorinated nitro compound with similar chemical properties.
Eigenschaften
CAS-Nummer |
610797-65-4 |
|---|---|
Molekularformel |
C16H10ClN3O7 |
Molekulargewicht |
391.72 g/mol |
IUPAC-Name |
4-(4-chlorophenyl)-2-(2,4-dinitroanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C16H10ClN3O7/c17-10-3-1-9(2-4-10)15(21)8-13(16(22)23)18-12-6-5-11(19(24)25)7-14(12)20(26)27/h1-8,18H,(H,22,23) |
InChI-Schlüssel |
QGNAQVWGTBFYPW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)C=C(C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


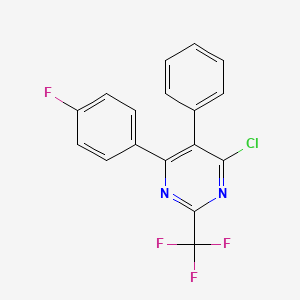
![Phosphonic acid, [(2-nitrophenyl)-1-piperidinylmethyl]-, diethyl ester](/img/structure/B12594322.png)
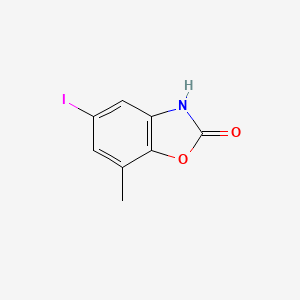

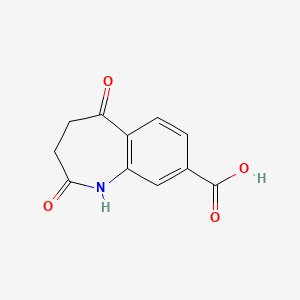
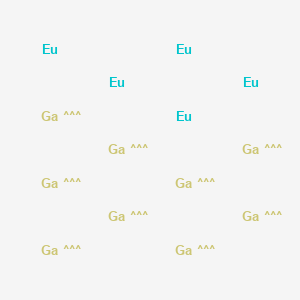

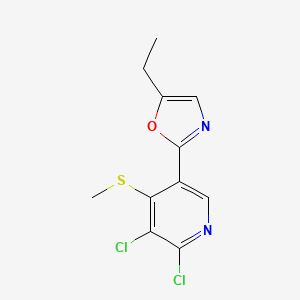
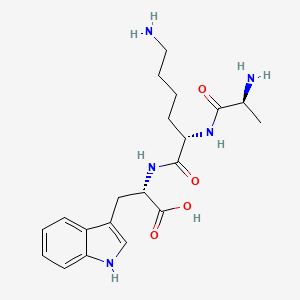
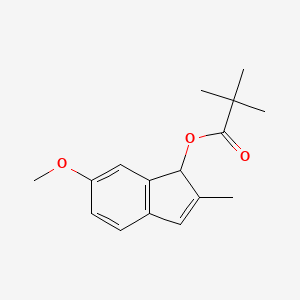
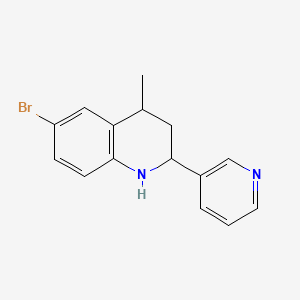
![5-[2-(4-Fluorophenyl)ethylamino]-5-oxopentanoic acid](/img/structure/B12594381.png)

